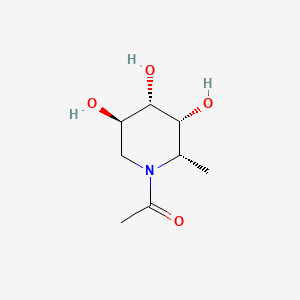

N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol

Description

Structure

3D Structure

Properties

CAS No. |

117894-15-2 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]ethanone |

InChI |

InChI=1S/C8H15NO4/c1-4-7(12)8(13)6(11)3-9(4)5(2)10/h4,6-8,11-13H,3H2,1-2H3/t4-,6+,7+,8-/m0/s1 |

InChI Key |

GABNCVVJUQVULK-IHBLQFBFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](CN1C(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(CN1C(=O)C)O)O)O |

Origin of Product |

United States |

Enzymatic Inhibition Profile of N Acetyl 1,5 Dideoxy 1,5 Imino L Fucitol and Analogues

Selective Inhibition of N-Acetyl-Beta-Hexosaminidase (Hex) Isozymes

While N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol is a derivative of a potent fucosidase inhibitor, its interaction with other glycosidases, such as N-acetyl-beta-hexosaminidase (Hex), is markedly different. The structural features required for potent Hex inhibition are distinct from those for fucosidase inhibition, leading to a profile of high selectivity.

N-acetyl-beta-hexosaminidase exists primarily as two major isozymes: Hex A (a heterodimer of α and β subunits) and Hex B (a homodimer of β subunits). nih.gov These enzymes are crucial for the degradation of glycoconjugates containing terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues. nih.gov

Potent inhibitors of Hex isozymes, such as NAG-thiazoline, are typically transition-state analogues that mimic the N-acetylglucosamine substrate. nih.gov Their structure is specifically tailored to fit into the active site of Hex enzymes. In contrast, this compound is a mimic of L-fucose. Although it possesses an N-acetyl group, its underlying scaffold has the stereochemistry of fucose, not glucose or galactose. Consequently, it does not fit well into the active sites of Hex A and Hex B, resulting in very weak or no significant inhibition. Research on various analogues of deoxyfuconojirimycin showed that some could moderately inhibit N-acetyl-β-D-hexosaminidase at high concentrations (1 mM). researchgate.net This lack of potent activity against Hex isozymes highlights the high specificity of this compound and its parent compound for alpha-L-fucosidase.

O-GlcNAcase (OGA) is another type of hexosaminidase that specifically removes O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of intracellular proteins. nih.gov Like the lysosomal hexosaminidases, the catalytic mechanism of O-GlcNAcase involves substrate-assisted catalysis via the N-acetyl group. nih.gov Therefore, potent inhibitors of O-GlcNAcase are also designed to mimic the GlcNAc structure or the corresponding transition state.

There is no evidence to suggest that this compound is a significant inhibitor of O-GlcNAcase. The fucose-like configuration of the hydroxyl groups on the iminosugar ring prevents it from being effectively recognized by the O-GlcNAcase active site, which is tailored for the GlcNAc substrate. This differential activity underscores the compound's selectivity. While it potently inhibits alpha-L-fucosidase, its activity against hexosaminidases like Hex A, Hex B, and O-GlcNAcase is negligible, making it a highly specific pharmacological tool for studying the role of fucosidases.

Table 2: Comparative Inhibition Profile This table is based on data available in the provided text. Interactive features are enabled.

| Enzyme Class | Target Enzyme Example | Inhibitory Activity of DFJ/N-Acetyl-DFJ | Basis of Selectivity |

|---|---|---|---|

| Fucosidase | Human alpha-L-fucosidase | Potent, nanomolar range inhibition | Compound mimics the L-fucose substrate. |

| Hexosaminidase | Human Hex A / Hex B | Weak to negligible inhibition | Compound's fucose stereochemistry does not fit the active site tailored for GlcNAc/GalNAc. |

Evaluation Against Other Glycosidases

While the primary target of fucopyranose mimics are fucosidases, the evaluation of their activity against other glycosidases is crucial for determining their selectivity and potential off-target effects. This section details the broad-spectrum profiling of iminofucitol derivatives and the specific inhibitory activities of certain analogues against β-galactosidase and α-glucosidases.

Broad Spectrum Glycosidase Profiling of Iminofucitol Derivatives

The inhibitory potential of iminofucitol derivatives extends beyond fucosidases. Studies on various analogues have revealed a diverse inhibition profile against a panel of glycosidases. For instance, the parent compound, 1,5-dideoxy-1,5-imino-L-fucitol (DFJ), is a potent and specific inhibitor of human liver α-L-fucosidase. nih.gov Structural analogues of DFJ have been synthesized and tested against other human liver glycosidases to understand the structural requirements for inhibition. nih.gov It has been concluded that the correct configuration of the hydroxyl groups at positions 2, 3, and 4 of the piperidine (B6355638) ring is the minimum structural requirement for the inhibition of α-L-fucosidase. nih.gov

Derivatives of 1,5-dideoxy-1,5-imino-(L)-ribitol (DIR), which can be considered mimics of 4-epi-isofagomine, have been shown to be highly selective for β-galactosidases over α-glycosidases, generally not inhibiting coffee bean α-galactosidase. researchgate.net Some of these DIR derivatives also exhibit inhibitory activity against almond β-glucosidase. researchgate.net

The table below summarizes the inhibitory activities of selected iminosugar derivatives against a variety of glycosidases, highlighting their diverse profiles.

| Compound/Derivative | Enzyme | Source | Inhibition (IC₅₀/Kᵢ) |

| 1,5-Dideoxy-1,5-imino-L-fucitol (DFJ) | α-L-Fucosidase | Human Liver | Kᵢ 1 x 10⁻⁸ M nih.gov |

| 1,5-Dideoxy-1,5-imino-L-fucitol (DFJ) | α-L-Fucosidase | Bovine Epididymis | 50% inhibition at 2.5 x 10⁻⁸ M nih.gov |

| N-Alkyl-1,5-dideoxy-1,5-imino-L-fucitols | α-Fucosidase | T. maritima (bacterial) | Inactive nih.gov |

| N-Alkyl-1,5-dideoxy-1,5-imino-L-fucitols | α-Fucosidase | B. taurus (bovine) | Active inhibitors nih.gov |

| 1,5-Dideoxy-1,5-imino-(L)-ribitol (DIR) Derivatives | β-Galactosidase | Bovine | IC₅₀ in the 30-700 μM range researchgate.net |

| 1,5-Dideoxy-1,5-imino-(L)-ribitol (DIR) Derivatives | α-Galactosidase | Coffee Bean | Generally no inhibition researchgate.net |

| 1,5-Dideoxy-1,5-imino-(L)-ribitol (DIR) Derivatives | β-Glucosidase | Almond | Some compounds are inhibitors researchgate.net |

Inhibition of Beta-Galactosidase by Specific Analogues

The inhibition of β-galactosidase by iminosugar analogues has been an area of active research. A series of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) derivatives with α-1-C-alkyl substitutions have been synthesized and evaluated as glycosidase inhibitors. universityofgalway.ie While some of these analogues showed decreased α-glucosidase inhibition, they exhibited significantly improved inhibitory activity against bovine liver β-galactosidase. universityofgalway.ie

Specifically, the introduction of hydroxyl groups at the C-1' position of the alkyl chains in these DAB derivatives led to a marked increase in their inhibition of bovine liver β-glucosidase. universityofgalway.ie In contrast, their enantiomers generally displayed decreased inhibition of β-galactosidase. universityofgalway.ie Furthermore, N-alkyl derivatives of 1,5-dideoxy-1,5-imino-(L)-ribitol were found to be modest inhibitors of bovine β-galactosidase, with IC₅₀ values ranging from 30 to 700 μM. researchgate.net However, these derivatives showed poor inhibition of human lysosomal β-galactosidase. researchgate.net

The following table presents the inhibitory data of specific iminosugar analogues against β-galactosidase.

| Compound/Derivative | Enzyme | Source | Inhibition (IC₅₀) |

| N-Alkyl-1,5-dideoxy-1,5-imino-(L)-ribitols | β-Galactosidase | Bovine | 30-700 μM researchgate.net |

| N-Alkyl-1,5-dideoxy-1,5-imino-(L)-ribitols | β-Galactosidase | Human Lysosomal | ~100 μM researchgate.net |

| α-1-C-Alkyl DAB Derivatives with C-1' Hydroxyl | β-Galactosidase | Bovine Liver | Greatly improved inhibition universityofgalway.ie |

Activity Against Alpha-Glucosidases

The inhibitory activity of iminofucitol analogues and other iminosugars against α-glucosidases has also been investigated. The enantiomers of α-1-C-alkyl DAB and LAB derivatives, which showed decreased β-galactosidase inhibition, generally exhibited increased α-glucosidase inhibition. universityofgalway.ie

The parent compound, 1,5-dideoxy-1,5-imino-L-fucitol, is structurally related to deoxymannojirimycin (1,5-dideoxy-1,5-imino-D-mannitol), which is a known inhibitor of α-mannosidase but also shows more potent inhibition of α-L-fucosidase. nih.gov This cross-reactivity highlights the potential for iminofucitol derivatives to interact with other glycosidases, including α-glucosidases, depending on their stereochemistry and substitutions. While specific data for this compound against α-glucosidases is not extensively detailed in the provided context, the general activity of related iminosugars suggests this is a relevant area of investigation.

The table below includes available data on the α-glucosidase inhibitory activity of related iminosugar analogues.

| Compound/Derivative | Enzyme | Source | Inhibition |

| Enantiomers of α-1-C-Alkyl DAB and LAB Derivatives | α-Glucosidases | Not Specified | Generally increased inhibition universityofgalway.ie |

| 1,5-Dideoxy-1,5-imino-(L)-ribitol (DIR) Derivatives | α-Glucosidase | Coffee Bean | Generally no inhibition researchgate.net |

Mechanistic Insights into Enzyme Inhibitor Interactions

Elucidation of Transition-State Mimicry

Iminosugars, the class of compounds to which N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol belongs, are potent glycosidase inhibitors due to their structural resemblance to the transition state of the glycosidic bond cleavage reaction. nih.gov Glycosidases catalyze the hydrolysis of glycosidic bonds through a mechanism that involves significant distortion of the sugar ring, leading to a transition state with a more flattened half-chair or boat conformation and the development of positive charge. Iminosugars, with their nitrogen atom in place of the endocyclic oxygen, can adopt a conformation that closely mimics this transition state.

While specific studies on the transition-state mimicry of this compound are not extensively detailed in publicly available research, the inhibitory mechanism can be inferred from its parent compound, 1,5-dideoxy-1,5-imino-L-fucitol (deoxyfuconojirimycin, DFJ). For α-L-fucosidases, the proposed transition state involves a significant degree of oxocarbenium ion character. The protonated nitrogen of the iminosugar ring in DFJ is thought to mimic this positive charge, leading to tight binding in the active site. The stereochemistry of the hydroxyl groups on the piperidine (B6355638) ring is crucial for this mimicry, ensuring that the inhibitor fits into the active site in a manner analogous to the fucosyl cation-like transition state. The N-acetylation of the iminosugar may influence the precise conformation and electronic distribution of the ring, potentially refining its mimicry of the transition state for specific fucosidases.

Protonation State of Iminosugars in Glycosidase Active Sites

A critical factor in the inhibitory potency of iminosugars is the protonation state of the ring nitrogen at the physiological pH of the enzyme's active site. nih.gov For many iminosugars, it is the protonated, cationic form that is recognized by the catalytic machinery of the glycosidase, forming a salt bridge with a negatively charged carboxylate residue (typically aspartate or glutamate) in the active site. nih.govnih.gov This interaction is a key feature of the proposed mechanism of inhibition for DFJ, the parent compound of this compound. nih.gov

However, it is not a universal rule that iminosugars bind in their protonated form. nih.gov The protonation state can be influenced by the specific microenvironment of the enzyme's active site and the pKa of the iminosugar. nih.gov In some cases, an iminosugar may bind in its neutral form, with the nitrogen atom acting as a hydrogen bond acceptor. nih.gov For this compound, the presence of the acetyl group will lower the pKa of the ring nitrogen compared to its parent compound, DFJ. This would mean that at a given pH, a smaller proportion of the N-acetylated inhibitor will be in the protonated state. The inhibitory activity of this compound would therefore be highly dependent on the pH of the enzyme's active site and the specific interactions that can be formed by both the neutral and potentially protonated forms of the inhibitor.

Structural Basis of Enzyme-Inhibitor Complex Formation

The formation of a stable enzyme-inhibitor complex is fundamental to the inhibitory action of this compound. While a crystal structure of an α-L-fucosidase in complex with this compound is not publicly available, insights can be drawn from structural studies of α-L-fucosidases and molecular modeling of related inhibitors. core.ac.uk

α-L-Fucosidases, such as those from the glycoside hydrolase families 29 and 95, typically feature a catalytic domain with a (β/α)8-barrel fold. nih.gov The active site is located in a pocket at the C-terminal end of the barrel. The specificity for L-fucose is determined by a network of hydrogen bonds between the hydroxyl groups of the substrate and specific amino acid residues in the active site.

For the parent compound, DFJ, the correct stereochemistry of the hydroxyl groups at C-2, C-3, and C-4 of the piperidine ring is essential for potent inhibition of α-L-fucosidase, as this allows for the formation of a network of favorable interactions within the active site that mimic those of the natural substrate. nih.gov Molecular modeling studies of N-alkylated derivatives of DFJ with bovine and human fucosidases have provided models for how these inhibitors are accommodated in the active site. core.ac.uk These studies suggest that the piperidine ring of the inhibitor occupies the same position as the fucose moiety of the substrate, with the hydroxyl groups forming key hydrogen bonds with active site residues. The N-substituent, in this case, the acetyl group of this compound, would be positioned towards the entrance of the active site pocket. The nature and size of this substituent can significantly impact the inhibitory potency and selectivity.

Structure Activity Relationship Sar Studies of N Acetyl 1,5 Dideoxy 1,5 Imino L Fucitol and Its Analogues

Core Structural Requirements for Glycosidase Inhibition

The inhibitory activity of iminosugars is highly dependent on their three-dimensional structure, particularly the stereochemistry of the piperidine (B6355638) ring and the spatial arrangement of its hydroxyl substituents. These features dictate the molecule's ability to fit into the active site of a target glycosidase.

Significance of Piperidine Ring Stereochemistry

The stereochemistry of the polyhydroxylated piperidine ring is a critical determinant of an iminosugar's inhibitory potency and selectivity. nih.gov The nitrogen atom in the ring, typically protonated at physiological pH, is thought to interact with a carboxylate group in the enzyme's active site, mimicking the oxocarbenium ion transition state of the natural substrate. researchgate.net

Influence of Hydroxy Group Orientations

The number, position, and stereochemical orientation of the hydroxyl groups on the piperidine ring are paramount for effective glycosidase inhibition. These groups form crucial hydrogen bonds within the enzyme's active site, and their correct spatial arrangement is essential for high-affinity binding. researchgate.net

For α-L-fucosidase inhibition, the specific configuration of the hydroxyl groups at positions C-2, C-3, and C-4 of the piperidine ring is considered the minimum structural requirement. researchgate.net The orientation of these hydroxyl groups must mimic that of the natural substrate, L-fucose. Studies have shown that equatorial and exocyclic hydroxyl groups tend to be more reactive and influential in intermolecular interactions compared to axial hydroxyl groups. researchgate.net This suggests that the presentation of these groups for hydrogen bonding is a key factor in the inhibitor's efficacy. The interaction between the protonated iminosugar and a carboxylate group in the enzyme's active site is a key feature of the inhibition mechanism. researchgate.net

Impact of N-Substitution on Potency and Selectivity

Modification of the ring nitrogen atom (N-substitution) is a widely employed strategy to modulate the inhibitory profile of iminosugars. nih.govresearchgate.net Introducing various substituents can enhance potency, improve selectivity for specific glycosidases, and alter the physicochemical properties of the parent compound.

Correlation of N-Alkyl Chain Length with Inhibitory Activity

The length of an N-alkyl chain can significantly influence the inhibitory activity of iminosugars. nih.gov Generally, increasing the length of the alkyl chain can lead to enhanced inhibitory potency, although this effect is often enzyme-dependent and can be accompanied by increased cytotoxicity. nih.govresearchgate.net

For instance, N-alkylation of 1-deoxynojirimycin (B1663644) (DNJ) has been shown to produce potent antiviral agents, with the antiviral efficacy varying based on the chain length. nih.gov Specifically, N-butyl-DNJ (NB-DNJ) is significantly more potent against HIV than the parent DNJ. nih.gov A consistent observation for N-alkylated DNJ derivatives is that a side chain of 8-9 carbons often represents an optimal balance between antiviral efficacy and cytotoxicity. nih.gov In the context of fucosidase inhibition, N-alkylation of 1,5-dideoxy-1,5-imino-L-fucitol (also known as 1-deoxyfuconojirimycin or DFJ) led to compounds that were inactive against a bacterial fucosidase but were effective inhibitors of a bovine fucosidase. universityofgalway.iecore.ac.uk Among these, N-Decyl-DFJ was found to be the most potent against cancer cell lines. universityofgalway.iecore.ac.uk

| Compound | N-Substituent | Target | Activity (IC50 or Ki) | Reference |

|---|---|---|---|---|

| DNJ | -H | α-glucosidase | 134 µM (IC50) | nih.govresearchgate.net |

| NB-DNJ (N-butyl-DNJ) | -C4H9 | HIV-1 | 56 µM (EC50) | nih.gov |

| N-Nonyl-DNJ | -C9H19 | BVDV | 0.4 µM (EC50) | nih.gov |

| N-Decyl-DFJ | -C10H21 | Bovine α-fucosidase | Inhibitor | universityofgalway.iecore.ac.uk |

Effects of Aglycon and Other Chemical Modifications

Beyond simple alkyl chains, the introduction of more complex aglycon moieties or other chemical modifications to the nitrogen atom can profoundly affect inhibitory properties. These modifications can introduce new interactions with the enzyme, such as hydrophobic or π-π stacking interactions, leading to enhanced potency and selectivity. nih.gov

For example, N-substitution with arylalkyl groups has been shown to improve the selectivity of some iminosugars. nih.gov Synthesized N-alkyl-1-deoxynojirimycin derivatives featuring various substituted benzylidene moieties exhibited a wide range of α-glucosidase inhibitory activities, with the most active compound being approximately 27-fold more potent than the clinical drug acarbose. nih.gov Molecular docking studies revealed that these highly active inhibitors engaged with the enzyme through hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. nih.gov Similarly, introducing cyclopropane (B1198618) rings into the iminosugar structure can lock the conformation, which may enhance inhibitory activity and selectivity against specific glycosidases. acs.org

Comparative SAR with Related Iminosugars (e.g., Deoxymannojirimycin, L-Fuconojirimycin)

Comparing the SAR of N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol with related iminosugars like Deoxymannojirimycin (DMJ) and L-Fuconojirimycin provides valuable insights into the structural determinants of enzyme inhibition.

L-Fuconojirimycin (1,5-imino-L-fucitol) and its deoxy derivative, 1,5-dideoxy-1,5-imino-L-fucitol (DFJ), are potent and specific inhibitors of α-L-fucosidase. researchgate.netnih.gov The inhibitory power of DFJ is exceptionally high, with a reported Ki value of 1 x 10⁻⁸ M against human liver α-L-fucosidase. researchgate.net This high affinity is attributed to the piperidine ring's hydroxyl groups having the correct stereochemistry to mimic L-fucose. researchgate.net

Deoxymannojirimycin (DMJ), an epimer of deoxynojirimycin, is interestingly a more potent inhibitor of α-L-fucosidase than it is of α-D-mannosidase. researchgate.net This can be understood by considering DMJ as a β-L-homofuconojirimycin analogue that lacks the C-5 methyl group. researchgate.net This highlights how subtle changes in stereochemistry can shift the inhibitory profile of an iminosugar towards different classes of glycosidases. A manno-configured iminosugar with a strategically placed methyl group to restrict side-chain conformation was found to be a 27-fold better inhibitor than 1-deoxymannojirimycin (B1202084) itself, underscoring the importance of both stereochemistry and conformational preorganization in inhibitor design. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| 1,5-Dideoxy-1,5-imino-L-fucitol (DFJ) | Human liver α-L-fucosidase | 1 x 10-8 M | researchgate.net |

| L-Fuco-nojirimycin | α-L-fucosidase | 1 nM | nih.gov |

| Deoxymannojirimycin (DMJ) | α-L-fucosidase | Potent Inhibitor | researchgate.net |

| Deoxymannojirimycin (DMJ) | α-D-mannosidase | Less Potent Inhibitor | researchgate.net |

Biological and Cellular Investigations Preclinical Studies

Modulation of Glycosphingolipid and Glycoprotein (B1211001) Processing

Alterations in the synthesis and degradation of glycans on lipids and proteins are a hallmark of various pathological states. Iminosugars, by mimicking the transition state of glycosidase-catalyzed reactions, can interfere with these pathways, leading to significant changes in cellular glycoconjugates.

Accumulation of Specific Glycolipid Substrates (e.g., GM2, GA2 Gangliosides)

Currently, there is a lack of specific research data directly implicating N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol in the accumulation of GM2 and GA2 gangliosides. The catabolism of these gangliosides primarily involves the action of β-hexosaminidases, which remove a terminal N-acetylgalactosamine residue. nih.govnih.gov Lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases are characterized by the accumulation of GM2 ganglioside due to deficiencies in these enzymes. nih.gov While fucosidase inhibitors like 1,5-dideoxy-1,5-imino-L-fucitol are known to interfere with glycoconjugate processing, their specific impact on the metabolic pathways of GM2 and GA2 has not been detailed in available studies.

Alterations in N-Linked Glycan Biosynthesis

The biosynthesis of N-linked glycans is a complex process involving the sequential addition and removal of various monosaccharides. Fucosylation, the addition of fucose residues, is a critical modification in this pathway. As an inhibitor of α-L-fucosidase, this compound is expected to influence the final structure of N-linked glycans. However, specific studies detailing the precise alterations in N-linked glycan biosynthesis, such as changes in branching or the abundance of specific glycan structures induced by the N-acetyl derivative, are not yet available in the scientific literature.

Cellular Responses in Disease Models

The therapeutic potential of iminosugars is being actively investigated in various disease models, with a significant focus on oncology.

Anti-Cancer Cell Line Activity

The aberrant fucosylation of cell surface glycoproteins and glycolipids is a well-established feature of many cancers and is often associated with tumor progression and metastasis. nih.gov Consequently, inhibitors of fucosidase are of interest as potential anti-cancer agents.

Research into the direct anti-proliferative and anti-invasive effects of this compound is limited. However, studies on closely related N-alkyl derivatives of 1,5-dideoxy-1,5-imino-L-fucitol have demonstrated significant toxicity towards various cancer cell lines. universityofgalway.iecore.ac.uk For instance, N-Decyl-1,5-dideoxy-1,5-imino-L-fucitol was found to be the most potent among a series of N-alkyl derivatives, exhibiting notable anti-cancer activity. universityofgalway.ie While these findings suggest a potential anti-cancer role for this class of compounds, specific data on the N-acetyl derivative's impact on cell proliferation and invasion, including IC50 values, are not yet documented.

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| N-Decyl-1,5-dideoxy-1,5-imino-L-fucitol | Various | Toxic to cancer cell lines | Data not specified | universityofgalway.ie |

| This compound | Data not available in published literature |

The inhibition of α-L-fucosidase by compounds like 1,5-dideoxy-1,5-imino-L-fucitol suggests a direct mechanism for altering fucosylation in cancer cells. nih.gov Aberrant fucosylation is known to play a role in cell-cell recognition, signaling, and adhesion, all of which are critical in tumor progression and metastasis. nih.gov By preventing the removal of fucose residues from glycoconjugates, fucosidase inhibitors could potentially modulate these processes. However, specific studies that characterize the changes in tumor-associated fucosylation patterns at the molecular level following treatment with this compound have not been reported.

Link to Tumor Suppressor Pathways (e.g., p53 Regulation)

While direct interactions between this compound and specific tumor suppressor proteins like p53 have not been detailed, its mechanism of action as a fucosidase inhibitor points to a potential role in cancer pathways. The compound is a derivative of 1,5-dideoxy-1,5-imino-L-fucitol (DFJ), an inhibitor of fucosidases. researchgate.net Research has increasingly focused on the role of fucosidases, such as α-l-fucosidase 1 (FUCA1), in the progression of cancers like glioma. proquest.com

Studies have shown that FUCA1 is overexpressed in high-grade glioma and is associated with higher mortality rates. proquest.com Functional experiments demonstrated that the downregulation of FUCA1, the potential effect of an inhibitor like a DFJ derivative, suppressed glioma growth both in vitro and in vivo. proquest.com The mechanism behind this suppression involves the enhancement of autophagy, a cellular process that can degrade dysfunctional components and have a tumor-suppressive role. proquest.com Specifically, transient inhibition of FUCA1 was observed to promote the formation of large acidic vacuoles and increase the ratio of key autophagic markers like LC3-B/LC3-A. proquest.com These findings suggest that by inhibiting FUCA1, compounds in this class could influence cellular pathways that are critical for controlling tumor growth. proquest.com

Preclinical Relevance in Lysosomal Storage Disorders (e.g., GM2-Gangliosidosis)

GM2-gangliosidoses, which include Tay-Sachs and Sandhoff disease, are a group of inherited lysosomal storage disorders caused by a deficiency in the β-hexosaminidase enzyme, leading to the harmful accumulation of GM2 gangliosides, primarily in the brain. nih.govwikipedia.orgumassmed.edu While there is no approved therapy for these devastating neurodegenerative conditions, preclinical research has explored several strategies where iminosugars are a promising class of compounds. nih.gov Two major therapeutic approaches involving iminosugars are Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT). nih.govoup.com

Substrate Reduction Therapy (SRT) aims to slow the rate of GM2 ganglioside synthesis to match the reduced catabolic capacity of the deficient cells. oup.com This is achieved by inhibiting an upstream enzyme in the glycosphingolipid biosynthesis pathway, such as glucosylceramide synthase (GCS). nih.gov Preclinical studies using iminosugar-based GCS inhibitors, like N-butyl-deoxynojirimycin (NB-DNJ), have shown significant therapeutic benefits in mouse models of Sandhoff disease, including delayed disease onset and increased survival. nih.govnih.gov

Pharmacological Chaperone Therapy (PCT) uses small-molecule compounds that can bind to and stabilize mutated, misfolded enzymes. nih.govfondazionetelethon.it This stabilization helps the enzyme to pass the cell's quality control system in the endoplasmic reticulum and be trafficked to the lysosome, thereby increasing residual enzyme activity. nih.govnih.gov For late-onset Tay-Sachs disease, where some mutant β-hexosaminidase A (HexA) is produced, competitive inhibitors of HexA are being developed as pharmacological chaperones. nih.gov Specifically, certain sp2-iminosugars have been designed to selectively bind and stabilize mutant HexA, and have been shown to increase its activity levels in fibroblasts from Tay-Sachs patients. nih.govnih.gov

While this compound is a fucosidase inhibitor and not a direct inhibitor of β-hexosaminidase or GCS, the successful application of other iminosugars in preclinical models of GM2-gangliosidosis highlights the therapeutic potential of this class of compounds for lysosomal storage disorders.

| Therapeutic Strategy | Mechanism of Action | Target Enzyme | Example Iminosugar Compound | Observed Preclinical Effect | References |

|---|---|---|---|---|---|

| Substrate Reduction Therapy (SRT) | Reduces the synthesis of glycosphingolipids to decrease substrate accumulation. | Glucosylceramide Synthase (GCS) | N-butyl-deoxynojirimycin (NB-DNJ) | Delayed disease onset and increased survival in Sandhoff disease mouse models. | nih.govnih.goveinsteinmed.edu |

| Pharmacological Chaperone Therapy (PCT) | Binds to and stabilizes mutant enzyme, aiding proper folding and trafficking to the lysosome. | β-Hexosaminidase A (HexA) | sp2-Iminosugar glycomimetics | Increased lysosomal HexA activity in Tay-Sachs patient fibroblasts. | nih.govnih.gov |

Immunomodulatory Effects on Immune Cells

The inhibition of α-l-fucosidase 1 (FUCA1) by compounds such as DFJ derivatives has been shown to exert significant immunomodulatory effects, particularly within the tumor microenvironment. proquest.com Research on glioma has revealed that downregulating FUCA1 can suppress tumor progression by inhibiting the infiltration of specific immune cells. proquest.com

In FUCA1-downregulated glioma tissues, a notable reduction in tumor-infiltrating macrophages was observed, including CD68+, F4/80+, and CD11c+ macrophages. proquest.com This effect was linked to the CCL2/CCL5 signaling pathways, as neutralizing antibodies for these chemokines were able to block the macrophage infiltration. proquest.com This suggests that fucosidase inhibition can modulate the immune landscape of tumors by interfering with the signaling molecules that attract macrophages, which are often associated with promoting tumor growth and suppressing anti-tumor immunity. proquest.com

| Effect | Specific Finding | Associated Pathway | References |

|---|---|---|---|

| Reduced Macrophage Infiltration | Lower levels of CD68+ (-30%), F4/80+ (-50%), and CD11c+ (-50%) macrophages in tumor tissue. | CCL2/CCL5 signaling | proquest.com |

| Suppressed Glioma Growth | Inhibition of tumor growth observed in vitro and in vivo. | Enhanced autophagy; Reduced macrophage infiltration | proquest.com |

Antiviral Mechanisms of Action (General Iminosugar Context, relevant for DFJ-related compounds)

Iminosugars, as a class, exhibit broad-spectrum antiviral activity against a wide range of enveloped viruses, including Dengue virus, HIV, influenza, and hepatitis C virus. nih.govnih.govnih.gov This antiviral action is not directed at the virus itself but at host-cell enzymes, making it a host-directed therapy that is less susceptible to the development of viral resistance. nih.govnih.gov The primary mechanism involves the inhibition of endoplasmic reticulum (ER) resident α-glucosidases, which are crucial for the proper folding of viral glycoproteins. nih.govnih.gov

Disruption of Viral Glycoprotein Folding and Maturation

Many enveloped viruses depend on the host cell's ER protein-folding machinery to correctly fold their surface glycoproteins. nih.govnih.gov These glycoproteins are essential for viral entry, assembly, and egress. The folding process is critically dependent on a quality control system known as the calnexin (B1179193) cycle. nih.govnih.gov

The entry of newly synthesized glycoproteins into this cycle is controlled by the sequential trimming of glucose residues from a precursor glycan by host enzymes α-glucosidase I and II. nih.govnih.gov Glucose-mimicking iminosugars act as competitive inhibitors of these α-glucosidases. nih.govnih.gov By inhibiting these enzymes, the iminosugars prevent the trimming of glucose residues, which in turn blocks the viral glycoproteins from interacting with the lectin chaperones calnexin and calreticulin. nih.govnih.gov This disruption prevents proper folding, leading to misfolded, non-functional viral proteins. nih.govnih.gov These improperly folded glycoproteins are often retained within the ER and may be targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.govresearchgate.net

Reduction of Virion Secretion and Infectivity

The consequence of disrupting viral glycoprotein folding is a significant impairment of the viral life cycle, leading to a reduction in viral load through two main outcomes. nih.gov

First, for many viruses, such as Dengue virus and Hepatitis B virus, the accumulation of misfolded glycoproteins within the ER leads to a severe impairment of viral assembly and budding, resulting in a greatly reduced secretion of new virus particles (virions) from the host cell. nih.govnih.gov

Second, for some viruses like HIV, the number of secreted virions may only be slightly reduced, but the particles that are released have markedly lower infectivity. nih.gov This is because the virions are assembled with misfolded, non-functional glycoproteins on their surface. These defective glycoproteins are unable to mediate the efficient binding and fusion with target host cells, rendering the virus particles non-infectious or significantly less infectious. nih.govresearchgate.net

Computational and Structural Biology Studies

Molecular Modeling and Docking Simulations for Enzyme-Inhibitor Complexes

Molecular modeling and docking simulations have been instrumental in elucidating the binding modes of N-acetylated iminosugars, including derivatives of 1,5-dideoxy-1,5-imino-L-fucitol, within the active sites of target enzymes. These computational techniques allow for the prediction and analysis of the three-dimensional structures of enzyme-inhibitor complexes, providing a detailed view of the molecular interactions that underpin inhibitory potency.

Table 1: Key Interactions Identified in Molecular Docking Studies of Related Iminosugar Inhibitors

| Interacting Residue Type | Type of Interaction | Significance in Binding |

| Aspartic Acid | Hydrogen Bond, Electrostatic | Often acts as the catalytic nucleophile or acid/base catalyst. |

| Glutamic Acid | Hydrogen Bond, Electrostatic | Crucial for positioning the inhibitor and catalysis. |

| Tyrosine | Hydrogen Bond, π-π Stacking | Contributes to the stabilization of the inhibitor in the active site. |

| Tryptophan | Hydrophobic, π-π Stacking | Forms favorable interactions with the iminosugar ring. |

| Arginine | Hydrogen Bond, Electrostatic | Can interact with the hydroxyl groups of the inhibitor. |

This table represents a generalized summary of interactions observed in glycosidase-iminosugar complexes and may not be exhaustive for all enzymes.

Homology Modeling of Target Glycosidases and Active Site Characterization

In the absence of experimentally determined crystal structures for every target glycosidase, homology modeling has emerged as a powerful tool. This computational method involves constructing a three-dimensional model of a protein of interest based on the known structure of a homologous protein. For fucosidases, which are the primary targets of N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol, homology models have been generated for various species, including bovine and human fucosidases. universityofgalway.ie

These models are crucial for characterizing the active site architecture. The active site of a glycosidase is a highly specialized pocket or cleft where substrate binding and catalysis occur. Key features of the active site that are analyzed through homology models include:

The arrangement of catalytic residues: Typically, two carboxylic acid residues (aspartate or glutamate) are positioned to act as a general acid/base catalyst and a nucleophile.

The presence of specific subsites: These are regions within the active site that accommodate different parts of the carbohydrate substrate or inhibitor.

The distribution of hydrophobic and hydrophilic residues: This determines the types of interactions the enzyme can form with an inhibitor.

The characterization of the active site through homology modeling allows researchers to predict how this compound and its analogs will bind, providing a rationale for observed inhibitory activities and guiding the design of new inhibitors with improved properties. universityofgalway.ie

Conformational Dynamics of Iminosugar Binding

The process of an iminosugar binding to a glycosidase is not a simple lock-and-key mechanism. Both the inhibitor and the enzyme can undergo conformational changes to achieve the most stable complex. The study of these conformational dynamics is essential for a complete understanding of the binding event.

While specific studies on the conformational dynamics of this compound are not extensively documented in publicly available literature, research on other iminosugars provides valuable insights. The piperidine (B6355638) ring of iminosugars like this compound can adopt various chair and boat conformations. The conformation that is preferentially bound by the enzyme is often one that mimics the transition state of the natural substrate during catalysis. This "transition-state mimicry" is a key factor in the high potency of many iminosugar inhibitors.

Molecular dynamics simulations can be employed to study the conformational landscape of the iminosugar in solution and when bound to the enzyme. These simulations can reveal how the N-acetyl group influences the preferred conformation of the iminosugar ring and how the enzyme's active site adapts to accommodate the inhibitor.

Crystallographic Studies of Glycosidase-Iminosugar Adducts

X-ray crystallography provides the most definitive structural information about how an inhibitor binds to its target enzyme. By determining the crystal structure of a glycosidase in complex with an iminosugar, researchers can directly visualize the atomic-level interactions.

These crystallographic data are invaluable for validating and refining the computational models generated through molecular modeling and docking. They provide a precise blueprint for the design of new inhibitors with enhanced selectivity and affinity.

Future Research Directions

Design and Synthesis of Advanced N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol Analogues with Enhanced Selectivity

The synthesis of 1,5-dideoxy-1,5-imino-L-fucitol (DFJ), the parent compound of this compound, has been achieved through various routes, often starting from readily available monosaccharides like D-glucose. rsc.org A key focus of current and future synthetic efforts is the generation of analogues with improved selectivity for specific fucosidases. The attachment of different functional groups to the core iminosugar structure can significantly influence its binding affinity and specificity.

One promising strategy involves the N-alkylation of the iminosugar core. Research has shown that N-alkylated derivatives of DFJ can exhibit differential inhibitory activity against fucosidases from various sources. For instance, a study on N-alkyl DFJs demonstrated that while these analogues were inactive against a bacterial α-fucosidase, they effectively inhibited the bovine enzyme. universityofgalway.ienih.gov The length of the alkyl chain was found to be a critical determinant of activity, with N-Decyl-DFJ showing notable potency. universityofgalway.ie

Future synthetic strategies will likely explore a wider range of substitutions at the nitrogen atom, incorporating not just simple alkyl chains but also more complex moieties designed to interact with specific residues in the active site of target fucosidases. This could involve the introduction of aromatic rings, charged groups, or hydrogen bond donors and acceptors to fine-tune the inhibitor's properties.

Furthermore, modifications at other positions on the iminosugar ring, such as at the C1 and C5 positions, have been shown to impact the inhibitory profile of related iminosugars. nih.gov Applying these principles to the this compound scaffold could lead to the development of a new generation of highly selective fucosidase inhibitors. The synthesis of such analogues will be guided by computational modeling and structural biology to rationally design compounds with optimal interactions with the target enzyme.

Exploration of Novel Biological Targets and Therapeutic Applications

The primary established biological target of this compound and its parent compound, DFJ, is α-L-fucosidase. universityofgalway.iersc.org Inhibition of this enzyme has significant therapeutic potential, particularly in oncology. Fucosylated glycans on the surface of cancer cells play a crucial role in processes such as cell adhesion, signaling, and metastasis. nih.gov By inhibiting fucosidase, these inhibitors can alter the fucosylation status of cell surface glycoproteins and glycolipids, thereby interfering with tumor progression. rsc.org Indeed, N-alkylated derivatives of DFJ, such as N-Decyl-DFJ, have demonstrated toxicity against cancer cell lines. universityofgalway.ienih.gov Fucosyltransferases, the enzymes responsible for adding fucose residues, are also considered attractive therapeutic targets in oncology. nih.gov

Beyond cancer, the modulation of fucosidase activity may have applications in other disease areas. Fucose-containing glycoconjugates are involved in inflammation, immune responses, and microbial and viral infections. rsc.org For instance, iminosugar derivatives have been investigated for their antiviral activities against a broad spectrum of enveloped viruses, including flaviviruses. nih.gov The mechanism of action is often attributed to the inhibition of host endoplasmic reticulum α-glucosidases, which disrupts the proper folding of viral glycoproteins. nih.govasm.org While DFJ and its analogues are primarily fucosidase inhibitors, the potential for off-target effects on other glycosidases, or even novel, yet-to-be-identified targets, warrants further investigation.

Future research should aim to systematically screen this compound and its advanced analogues against a panel of glycosidases and other relevant enzymes to fully characterize their biological activity profile. This could uncover novel therapeutic opportunities in areas such as inflammatory disorders, genetic diseases like fucosidosis, and a broader range of viral infections. rsc.org

Development of Enhanced Preclinical Models for Efficacy Assessment

The translation of promising laboratory findings into clinical success heavily relies on the predictive power of preclinical models. frontiersin.org While traditional two-dimensional (2D) cell cultures and animal models have been instrumental in initial drug screening, they often fail to accurately recapitulate the complexity of human diseases. stemcell.com To better assess the efficacy of this compound and its analogues, future research must leverage more sophisticated and clinically relevant preclinical models.

Patient-Derived Xenografts (PDXs) represent a significant advancement in preclinical cancer modeling. frontiersin.orgnih.gov In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse, thereby preserving the original tumor's histological and genetic characteristics, including its cellular heterogeneity and stromal components. nih.govnih.govmdpi.com This high fidelity to the patient's tumor makes PDX models superior predictors of clinical outcomes compared to traditional cell line-derived xenografts. nih.gov Utilizing a panel of PDX models from different cancer types would allow for a robust evaluation of the anti-cancer efficacy of novel DFJ analogues and could help identify patient populations most likely to respond to treatment. aacrjournals.org

Organoid technology offers another powerful platform for preclinical drug assessment. stemcell.comnih.gov Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to mimic the structure and function of a specific organ. nih.govfrontiersin.org These "mini-organs" in a dish can be used to model various diseases, including cancer, and are amenable to high-throughput drug screening. nih.govcrownbio.com Patient-derived tumor organoids, in particular, have shown remarkable accuracy in predicting patient responses to chemotherapy. stemcell.com By testing this compound analogues on tumor organoids, researchers can gain valuable insights into their efficacy and mechanism of action in a more physiologically relevant context. 10xgenomics.com

The integration of these advanced preclinical models into the drug development pipeline for this compound analogues will be crucial for making more informed decisions about which candidates to advance into clinical trials, ultimately increasing the likelihood of successful therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol, and what intermediates are critical for stereochemical control?

The synthesis typically starts from carbohydrate precursors like D-glucose or D-lyxonolactone. For example, a 1989 protocol used D-lyxonolactone to produce 1,5-dideoxy-1,5-imino-L-fucitol via reductive amination, with boron-based reagents (e.g., borane-dimethyl sulfide) ensuring selective reduction of lactones to iminoadditols . Key intermediates include protected N-benzyl derivatives and triflate esters, which enable regioselective functionalization. The stereochemistry at positions 2, 3, and 4 is critical for glycosidase inhibition and is controlled during lactone ring-opening steps .

Q. How is the inhibitory activity of this compound against α-L-fucosidase quantified, and what structural features drive potency?

Inhibition is assessed using kinetic assays (e.g., Ki determination) with purified human α-L-fucosidase. The compound acts as a competitive inhibitor with Ki values as low as 10 nM, driven by its mimicry of the fucose transition state. The hydroxyl groups at C2, C3, and C4 must adopt an L-fucose-like configuration, while the N-acetyl group enhances binding via hydrophobic interactions in the active site . pH-dependency studies suggest protonation of the imino nitrogen forms an ion pair with a catalytic carboxylate residue in the enzyme .

Advanced Research Questions

Q. How can structural modifications of this compound improve selectivity for β-glucocerebrosidase over off-target glycosidases?

Introducing lipophilic guanidino or urea substituents at the N-acetyl position enhances selectivity for β-glucocerebrosidase (GBA). For instance, guanidino derivatives of 1,5-dideoxy-1,5-imino-D-xylitol achieved IC50 values of 0.5–5 nM for GBA by forming additional hydrogen bonds and van der Waals contacts with the enzyme’s active site. Computational docking (e.g., molecular dynamics simulations) reveals that bulky substituents occupy a hydrophobic subpocket unique to GBA, reducing off-target effects on α-L-fucosidase or β-galactosidase .

Q. What experimental and computational strategies resolve contradictions in inhibitory data across glycosidase isoforms?

Discrepancies arise from enzyme isoform variability (e.g., human vs. bovine β-galactosidase). To address this:

- Perform isoform-specific inhibition assays using recombinant enzymes.

- Use X-ray crystallography or cryo-EM to compare active-site geometries.

- Apply free-energy perturbation (FEP) calculations to predict binding affinities across isoforms. For example, urea derivatives of 1,5-dideoxy-1,5-imino-D-xylitol inhibit bovine β-galactosidase (IC50: 20 nM) but not human GBA, attributed to differences in active-site loops .

Q. How can N-Acetyl-1,5-dideoxy-1,5-imino-L-fuscitol derivatives be optimized as pharmacological chaperones for lysosomal storage disorders?

Lipidated analogs (e.g., fluorous iminoadditols) enhance blood-brain barrier penetration and lysosomal retention. A 2023 study demonstrated that N-methoxycarbonylpentyl derivatives stabilize mutant GBA in vitro (EC50: 50 nM) by binding to the enzyme’s hydrophobic channel. Pharmacokinetic optimization involves:

- Adjusting logP values via fluorinated alkyl chains.

- Incorporating dansyl tags for cellular trafficking studies .

Methodological Considerations

Q. What analytical techniques validate the purity and stereochemical integrity of synthetic this compound?

Q. How do researchers reconcile conflicting IC50 values reported for the same inhibitor across studies?

Variability often stems from assay conditions (pH, enzyme source, substrate concentration). Standardization steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.